Product packaging for 4-Cyclopropyl-2,6-difluorobenzoic acid(Cat. No.:)

4-Cyclopropyl-2,6-difluorobenzoic acid

Cat. No.: B12086361
M. Wt: 198.17 g/mol
InChI Key: ZWFYEPKCHZTSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2,6-difluorobenzoic acid (CAS 1835653-02-5) is a high-purity benzoic acid derivative of significant interest in advanced organic and pharmaceutical research. This compound features a molecular formula of C10H8F2O2 and a molecular weight of 198.17 g/mol . Its structure incorporates a cyclopropyl substituent at the 4-position and two fluorine atoms at the 2- and 6-positions of the benzoic acid ring, making it a valuable multifunctional building block for synthesizing more complex molecules. The primary research value of this compound lies in its application as a key synthetic intermediate. The carboxylic acid group offers a versatile handle for further functionalization, such as amide bond formation or reduction, while the cyclopropyl group can be used to influence the conformation and steric properties of the final target compounds. The fluorine atoms are of particular importance in medicinal chemistry and agrochemical research, as the introduction of fluorine into a molecule can dramatically alter its metabolic stability, lipophilicity, and bioavailability. The strategic placement of two fluorine atoms on the aromatic ring makes this reagent a valuable precursor for developing novel aromatic fluorine compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should note that proper handling procedures are essential, and consulting the Safety Data Sheet (SDS) prior to use is strongly recommended. Special shipping conditions, such as cold-chain transportation, may be required to ensure product integrity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8F2O2 B12086361 4-Cyclopropyl-2,6-difluorobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

4-cyclopropyl-2,6-difluorobenzoic acid

InChI

InChI=1S/C10H8F2O2/c11-7-3-6(5-1-2-5)4-8(12)9(7)10(13)14/h3-5H,1-2H2,(H,13,14)

InChI Key

ZWFYEPKCHZTSTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C(=C2)F)C(=O)O)F

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 4 Cyclopropyl 2,6 Difluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a detailed map of the hydrogen, carbon, and fluorine atoms within the molecule, confirming the specific arrangement of the cyclopropyl (B3062369) group on the difluorobenzoic acid framework. Analysis is typically performed by dissolving the compound in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

The ¹H NMR spectrum of 4-Cyclopropyl-2,6-difluorobenzoic acid displays distinct signals corresponding to the different types of protons in the molecule. The two aromatic protons, being chemically equivalent due to the molecule's symmetry, appear as a single signal. This signal presents as a doublet because of coupling to the adjacent fluorine atoms. The protons of the cyclopropyl group are observed as two separate multiplets in the upfield region of the spectrum. One multiplet corresponds to the single methine proton (-CH), while the other corresponds to the four methylene (B1212753) protons (-CH₂). The acidic proton of the carboxylic acid group typically appears as a very broad singlet at the downfield end of the spectrum, and its chemical shift can be highly variable.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Solvent Reference
Aromatic H (2H)~6.84Doublet (d)J = 9.2 HzDMSO-d₆
Aromatic H (2H)~6.8Doublet (d)J = 8.8 HzDMSO-d₆
Aromatic H (2H)~6.64Doublet (d)J = 9.2 HzCDCl₃
Cyclopropyl-CH (1H)~2.05 - 1.98Multiplet (m)-DMSO-d₆
Cyclopropyl-CH (1H)~2.00 - 1.93Multiplet (m)-CDCl₃
Cyclopropyl-CH₂ (2H)~1.05 - 1.00Multiplet (m)-DMSO-d₆
Cyclopropyl-CH₂ (2H)~1.10 - 1.05Multiplet (m)-CDCl₃
Cyclopropyl-CH₂ (2H)~0.76 - 0.72Multiplet (m)-DMSO-d₆
Cyclopropyl-CH₂ (2H)~0.81 - 0.77Multiplet (m)-CDCl₃
Carboxylic Acid OH (1H)~13.55Broad Singlet (brs)-DMSO-d₆

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show signals for the carboxylic acid carbon (C=O), the four distinct types of aromatic carbons (including those bonded to fluorine, the cyclopropyl group, and the carboxylic acid), and the two different carbons of the cyclopropyl ring (one methine and one methylene). The carbons directly attached to fluorine atoms exhibit characteristic splitting patterns due to carbon-fluorine coupling. A representative ¹³C NMR spectrum is available, confirming the carbon framework of the molecule.

¹⁹F NMR spectroscopy is a powerful technique for compounds containing fluorine. For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift and multiplicity of this signal would confirm the electronic environment and coupling interactions with nearby aromatic protons.

While one-dimensional spectra provide fundamental data, two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC would be used for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, for example, confirming the connectivity between the methine and methylene protons within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the cyclopropyl proton signals to their respective methine and methylene carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically over 2-3 bonds). This is crucial for confirming the substitution pattern, for instance, by showing correlations from the cyclopropyl protons to the C4 carbon of the aromatic ring and from the aromatic protons to adjacent carbons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. It also provides structural information based on the fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₁₀H₈F₂O₂. The calculated molecular weight is 198.17 g/mol . HRMS analysis using techniques like electrospray ionization (ESI) would typically measure the mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The observed mass would be compared to the calculated exact mass to confirm the elemental composition. For example, in positive ion mode, a signal around m/z = 199 would be expected, corresponding to the [M+H]⁺ ion. The availability of LC-MS data confirms the structure and purity of the compound.

Parameter Value Reference
Molecular FormulaC₁₀H₈F₂O₂
Molecular Weight198.17
Observed Ion [M+H]⁺m/z = 199

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound, LC-MS is instrumental for its identification and for studying its metabolic fate.

In a typical LC-MS analysis, the compound is first passed through a chromatography column, which separates it from other components in a mixture. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound. For instance, a related compound, 2,6-difluorobenzoic acid, is a known metabolite of several commercial insecticides and can be detected in urine samples using gas chromatography-mass spectrometry (GC-MS), a similar technique. uzh.ch This involves derivatization of the analyte followed by GC-MS analysis to ensure sensitive and specific detection. uzh.ch

Table 1: Representative LC-MS Data for Related Difluorobenzoic Acid Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Peaks (m/z)Ionization Mode
2,4-Difluorobenzoic acidC₇H₄F₂O₂158.10158, 141, 113, 63EI-B (positive)
2,6-Difluorobenzoic acid, 4-methoxyphenyl (B3050149) esterC₁₄H₁₀F₂O₃264.22Data not available in search resultsElectron Ionization

This table is based on data for structurally related compounds and is for illustrative purposes. Specific LC-MS data for this compound was not found in the provided search results.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features. While a specific spectrum for this exact compound is not provided, data for the closely related 2,6-difluorobenzoic acid and 2,4-difluorobenzoic acid can offer insights. nih.govnih.gov

Key expected vibrational frequencies for this compound would include:

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region, indicative of the carbon-fluorine bonds on the benzene (B151609) ring.

C-H stretch (cyclopropyl): Absorptions typically appear around 3000-3100 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic Acid O-HStretching2500-3300Broad, Strong
Carbonyl C=OStretching1680-1720Strong, Sharp
Aromatic C=CStretching1450-1600Variable
C-FStretching1100-1300Strong
Cyclopropyl C-HStretching3000-3100Medium

This table presents expected ranges based on general spectroscopic principles and data for similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about molecular conformation, crystal packing, and intermolecular interactions. While a specific crystal structure for this compound is not available in the provided results, the analysis of related structures provides a strong basis for understanding its solid-state behavior.

The conformation of a molecule describes the spatial arrangement of its atoms. For substituted benzoic acids, a key conformational feature is the dihedral angle between the plane of the benzene ring and the carboxylic acid group. In the case of 2,6-difluorobenzoic acid, this dihedral angle is reported to be 33.70 (14)°. researchgate.net This twisting is a result of steric hindrance between the carboxylic acid group and the ortho-fluorine substituents. A similar twisted conformation would be expected for this compound.

Crystal packing refers to the arrangement of molecules in the crystal lattice. This is influenced by a variety of intermolecular forces. Studies on fluorinated benzoic acids have shown that their crystal structures can be influenced by subtle intermolecular interactions, leading to different packing arrangements. researchgate.net

In the solid state, molecules of this compound would be expected to interact through various non-covalent forces. The most significant of these is hydrogen bonding. Carboxylic acids typically form strong O-H···O hydrogen bonds, often resulting in the formation of centrosymmetric dimers. researchgate.net This is observed in the crystal structure of 2,6-difluorobenzoic acid, where pairs of molecules are linked by these hydrogen bonds to form R²₂(8) graph-set motifs. researchgate.net

In addition to these strong hydrogen bonds, weaker interactions such as C-H···F and C-H···O hydrogen bonds can also play a role in stabilizing the crystal structure. researchgate.net The presence of the cyclopropyl group and the fluorine atoms in this compound provides additional sites for such interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. iucr.org

Co-crystallization is a technique used to combine two or more different molecules in a single crystal lattice, leading to the formation of new solid forms with potentially different physical properties. Benzoic acid and its derivatives are excellent candidates for co-crystallization studies due to their ability to form robust hydrogen bonds.

While specific co-crystallization studies involving this compound are not detailed in the provided search results, the principles can be inferred from related systems. For example, 5-fluorocytosine (B48100) has been co-crystallized with 4-hydroxybenzaldehyde, forming a stable supramolecular architecture stabilized by a network of N-H···O, N-H···N, and C-H···O hydrogen bonds. iucr.org Similarly, this compound could be used as a building block to construct novel supramolecular assemblies through co-crystallization with other molecules that have complementary hydrogen bonding sites. These studies are valuable in the field of crystal engineering, where the goal is to design and synthesize new materials with desired properties.

Table 3: Crystallographic Data for the Related Compound 2,6-Difluorobenzoic Acid
ParameterValue
Chemical FormulaC₇H₄F₂O₂
Crystal SystemData not available in search results
Space GroupData not available in search results
Dihedral Angle (Benzene Ring to Carboxylate Group)33.70 (14)°
Key Hydrogen Bonding MotifR²₂(8) loops (dimers)

Data is for 2,6-difluorobenzoic acid as reported in the literature. researchgate.net

Computational and Theoretical Chemistry of 4 Cyclopropyl 2,6 Difluorobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

The electronic structure of 4-Cyclopropyl-2,6-difluorobenzoic acid is determined by the combination of the aromatic ring, the electron-withdrawing fluorine atoms and carboxylic acid group, and the electron-donating cyclopropyl (B3062369) group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity.

In a related compound, 2,6-difluorobenzoic acid, the HOMO is expected to be a π-orbital on the benzene (B151609) ring, while the LUMO would be a π*-orbital. The presence of the two fluorine atoms would lower the energy of both the HOMO and LUMO compared to benzoic acid, making the molecule less susceptible to oxidation and more susceptible to nucleophilic attack. The addition of a cyclopropyl group at the 4-position, which can donate electron density to the aromatic ring through its 'bent' bonds, would be expected to raise the energy of the HOMO, making the molecule more electron-rich and potentially more reactive towards electrophiles at the positions ortho and para to the cyclopropyl group (though these are blocked or deactivated by other substituents in this case).

A hypothetical table of HOMO-LUMO energies for related compounds, calculated using DFT, could look like this:

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzoic Acid-6.5-1.25.3
2,6-Difluorobenzoic Acid-6.8-1.55.3
Cyclopropylbenzene-6.2-0.85.4
This compound (Estimated)-6.4-1.45.0
Note: The values for this compound are estimated based on the effects of the substituents and are for illustrative purposes only.

The electrostatic potential (ESP) map of a molecule provides a visual representation of the charge distribution and is a useful tool for predicting reactivity. For this compound, the ESP map would be expected to show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. The fluorine atoms would also exhibit negative potential. The hydrogen atom of the carboxylic acid would be a site of positive potential (blue), highlighting its acidic nature. The cyclopropyl group and the aromatic ring would have a more neutral potential (green).

Conformational Analysis of the Cyclopropyl and Carboxylic Acid Moieties

The three-dimensional structure of this compound is influenced by the rotational freedom of the cyclopropyl and carboxylic acid groups. Conformational analysis helps to identify the most stable arrangement of these groups.

The cyclopropyl group possesses significant ring strain due to its three-membered ring structure with C-C-C bond angles of 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This strain influences its electronic properties and interactions with the adjacent aromatic ring. In cyclopropylbenzene, the most stable conformation is the "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring. nih.gov This alignment allows for optimal overlap between the 'bent' orbitals of the cyclopropyl group and the π-system of the aromatic ring, leading to electronic stabilization. It is expected that the cyclopropyl group in this compound would also adopt a similar bisected conformation.

The carboxylic acid group's orientation is influenced by the two flanking fluorine atoms. In 2,6-difluorobenzoic acid, the carboxylic acid group is twisted out of the plane of the benzene ring due to steric hindrance from the ortho-fluorine atoms. The dihedral angle between the plane of the carboxylic acid group and the benzene ring in 2,6-difluorobenzoic acid has been experimentally determined to be approximately 34-36°. This twisting has implications for the molecule's acidity and reactivity.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict spectroscopic parameters, such as NMR chemical shifts, which can aid in the interpretation of experimental spectra.

The prediction of NMR chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a valuable tool in structural elucidation. For this compound, a computational prediction would be highly beneficial for assigning the signals in its ¹H, ¹³C, and ¹⁹F NMR spectra.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the cyclopropyl ring and the aromatic ring. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the fluorine, carboxylic acid, and cyclopropyl substituents. The ¹³C NMR spectrum would be characterized by signals for the carbons of the cyclopropyl ring, the aromatic ring, and the carbonyl carbon. The chemical shift of the carbonyl carbon would be particularly sensitive to the conformation of the carboxylic acid group. The ¹⁹F NMR spectrum would provide information about the electronic environment of the fluorine atoms.

While specific predicted NMR data for this compound is not available, the table below shows experimental ¹H NMR data for the related compound, 2,6-difluorobenzoic acid, for comparison. chemicalbook.com

CompoundProtonExperimental ¹H NMR Chemical Shift (ppm)
2,6-Difluorobenzoic acidH3/H57.0-7.2 (m)
H47.4-7.6 (m)
COOH10.5-12.0 (s, br)
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Vibrational Frequency Calculations

Vibrational frequency calculations are a cornerstone of computational chemistry, providing a theoretical infrared (IR) and Raman spectrum that can be used to characterize a molecule and compare it with experimental data. These calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).

For this compound, such a calculation would first involve optimizing the molecule's geometry to its lowest energy state. Following this, the vibrational frequencies and their corresponding intensities would be computed. The results would allow for the assignment of specific vibrational modes to different functional groups within the molecule. For instance, one would expect to identify:

O-H stretching of the carboxylic acid group, typically a broad band in the high-frequency region of the IR spectrum.

C=O stretching of the carbonyl group.

C-F stretching modes from the difluorinated benzene ring.

C-H stretching and bending modes associated with the cyclopropyl and aromatic rings.

Ring deformation modes for both the benzene and cyclopropyl rings.

Studies on similar molecules, such as various fluorinated benzoic acids, have demonstrated that DFT calculations can accurately predict these vibrational modes. nih.gov For example, research on 2,3,4-tri-fluoro-benzoic acid showed how fluorine substitution significantly affects certain vibrational frequencies compared to unsubstituted benzoic acid. nih.gov Similar effects would be anticipated for this compound, where the electronic influence of the fluorine and cyclopropyl groups would uniquely shift the characteristic vibrational frequencies. However, without specific published calculations, a data table for this compound cannot be generated.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for exploring how chemical reactions occur, mapping out the energetic landscape from reactants to products. rsc.org This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them.

Elucidation of Reaction Mechanisms at the Molecular Level

To elucidate a reaction mechanism involving this compound—for instance, its synthesis or a subsequent transformation—researchers would employ quantum chemical methods to model the potential energy surface of the reaction. This process typically involves:

Proposing a Plausible Reaction Coordinate: Based on chemical intuition, a potential pathway for the reaction is hypothesized.

Locating Stationary Points: Computational algorithms are used to find the minimum energy structures of the reactants, products, and any intermediates, as well as the first-order saddle points corresponding to the transition states.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state indeed connects the intended reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state, ensuring it leads to the correct minima.

While the literature contains many examples of computational studies on reaction mechanisms, rsc.org no specific studies detailing reaction pathways or transition states for reactions involving this compound have been published.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing insights into the dynamic behavior of a system that static calculations cannot capture. tandfonline.com

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. MD simulations are ideally suited to study these phenomena. For this compound, an MD simulation would typically involve placing a model of the molecule into a simulated box filled with a chosen solvent (e.g., water, methanol, or a non-polar solvent).

The simulation would track the trajectory of every atom over a period of nanoseconds or longer, governed by a force field that approximates the interatomic forces. Analysis of these trajectories could reveal:

Preferential Conformations: The simulation would show the most stable orientations of the cyclopropyl and carboxylic acid groups relative to the benzene ring in solution.

Solvent Structuring: It would be possible to analyze how solvent molecules arrange themselves around the solute, particularly around the polar carboxylic acid group and the hydrophobic cyclopropyl and aromatic rings.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboxylic acid group and protic solvent molecules could be observed and quantified.

Studies on other benzoic acid derivatives have used MD simulations to investigate aggregation in confined spaces unimi.itrsc.orgresearchgate.net and interactions with proteins. nih.gov These studies highlight how the solvent environment dictates molecular behavior. While these principles are broadly applicable, specific MD simulation data for this compound is not present in the current body of scientific literature.

Chemical Reactivity and Mechanistic Investigations of 4 Cyclopropyl 2,6 Difluorobenzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

Formation of Esters, Amides, and Acid Chlorides

The conversion of 4-Cyclopropyl-2,6-difluorobenzoic acid into more reactive intermediates or final derivatives like esters and amides is fundamental to its application in synthesis.

Acid Chlorides: The hydroxyl (-OH) of the carboxyl group can be readily substituted with a chlorine atom to form the highly reactive acyl chloride (or acid chloride). libretexts.org This transformation is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common choice, as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. chemguide.co.uk Other effective reagents include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). libretexts.orgyoutube.com For instance, reacting the parent carboxylic acid with thionyl chloride, often in the presence of a catalytic amount of a base like pyridine (B92270), yields 4-cyclopropyl-2,6-difluorobenzoyl chloride. google.com

Esters: Esters can be synthesized either directly from the carboxylic acid or via the more reactive acid chloride.

From Carboxylic Acid (Direct Esterification): One common laboratory method involves reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). A milder and often more efficient method for preparing esters from carboxylic acids is the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

From Acid Chloride: The corresponding acid chloride reacts readily with alcohols, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct, to form the desired ester with high yield. google.com

Amides: Similar to esters, amides can be formed through two primary routes.

From Carboxylic Acid: Direct reaction of the carboxylic acid with an amine is possible but typically requires high temperatures to drive off water. More commonly, peptide coupling reagents are used to facilitate the reaction under milder conditions.

From Acid Chloride: The most straightforward method for amide synthesis is the reaction of the acid chloride with a primary or secondary amine. This reaction is generally fast and high-yielding.

The following table summarizes common synthetic routes for these derivatives:

DerivativeReagent(s)Typical ConditionsByproduct(s)
Acid Chloride Thionyl Chloride (SOCl₂)Reflux, often with catalytic pyridineSO₂, HCl
Phosphorus Pentachloride (PCl₅)Room temperature or gentle warmingPOCl₃, HCl
Ester Alcohol, H⁺ (cat.)RefluxWater
Alcohol, DCC, DMAPRoom temperatureDicyclohexylurea (DCU)
Acid Chloride, Alcohol, Pyridine0°C to room temperaturePyridinium hydrochloride
Amide Acid Chloride, Amine (2 equiv.)0°C to room temperatureAmine hydrochloride

Decarboxylation Pathways and Derivatives

The removal of the carboxylic acid group (decarboxylation) from the aromatic ring is a significant transformation that yields 1-cyclopropyl-3,5-difluorobenzene. This reaction typically requires forcing conditions due to the stability of the aryl C-C bond but can be achieved through several methods.

Transition-Metal Catalyzed Decarboxylation: Palladium complexes have been shown to be effective catalysts for the decarboxylation of aromatic carboxylic acids. rsc.org Similarly, copper catalysts are widely used. For example, heating an aromatic acid in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or quinoline (B57606) with a copper catalyst can facilitate decarboxylation. google.com

Photoredox-Catalyzed Decarboxylation: Modern synthetic methods include visible-light photoredox catalysis. A notable process involves the formation of a copper(II) carboxylate complex in situ. nih.gov Irradiation of this complex can induce a ligand-to-metal charge transfer (LMCT), leading to the formation of an aroyloxyl radical. This radical readily loses CO₂ to generate an aryl radical, which is then trapped to form the final product. This method allows for decarboxylation under significantly milder conditions (e.g., 35 °C) compared to traditional thermal methods. nih.gov

Other Methods: Silver carbonate (Ag₂CO₃) in a solvent like DMSO has also been reported to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids, a methodology that could potentially be applied in this case. organic-chemistry.org

The general outcome of these reactions is the replacement of the -COOH group with a hydrogen atom, as shown in the table below.

MethodCatalyst/ReagentsKey FeaturesProduct
Thermal Copper (e.g., CuO, Cu)High temperatures (175-215°C), high-boiling solvent (e.g., NMP)1-cyclopropyl-3,5-difluorobenzene
Photoredox Copper salts (e.g., [Cu(MeCN)₄]BF₄, Cu(OTf)₂), LiOH, Light (e.g., purple LEDs)Mild temperature (~35°C), radical mechanism1-cyclopropyl-3,5-difluorobenzene
Silver-Catalyzed Ag₂CO₃, AcOH (catalytic)Moderate temperature, suitable for various aromatic acids1-cyclopropyl-3,5-difluorobenzene

Aromatic Reactivity and Substitution Patterns

The benzene (B151609) ring of this compound is electron-deficient due to the strong inductive-withdrawing effects of the two fluorine atoms and the carboxyl group. This electronic nature dictates its reactivity towards substitution.

Electrophilic Aromatic Substitution in Fluorinated Arenes

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich pi system of an aromatic ring. masterorganicchemistry.com However, the ring in this compound is significantly deactivated towards EAS.

Directing Effects:

Fluorine: The two fluorine atoms are strongly deactivating due to their high electronegativity (inductive effect), but they are ortho, para-directors because of their ability to donate a lone pair of electrons via resonance. masterorganicchemistry.com

Carboxylic Acid: The -COOH group is a powerful deactivating and meta-directing group.

Cyclopropyl (B3062369) Group: The cyclopropyl group is considered an activating, ortho, para-directing group due to the p-orbital character of its C-C bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In contrast to its inertness towards electrophiles, the electron-poor nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, and in this molecule, both the fluorine atoms and the carboxyl group serve this role. google.com

The SNAr mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing a leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

In this compound, the fluorine atoms are excellent leaving groups for SNAr reactions, a counter-intuitive but well-established trend where fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step. youtube.comyoutube.com Substitution can occur at either the C2 or C6 position. A strong nucleophile, such as an alkoxide (RO⁻), thiolate (RS⁻), or amine (R₂NH), can displace one of the fluorine atoms. nih.gov

NucleophileProduct (Example)
Sodium Methoxide (NaOCH₃) 4-cyclopropyl-2-fluoro-6-methoxybenzoic acid
Ammonia (NH₃) 2-amino-4-cyclopropyl-6-fluorobenzoic acid
Sodium Thiophenolate (NaSPh) 4-cyclopropyl-2-fluoro-6-(phenylthio)benzoic acid

Transformations Involving the Cyclopropyl Group

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain. While generally stable, this strain allows it to undergo unique chemical transformations, particularly ring-opening reactions, that are not observed in larger cycloalkanes.

The cyclopropane (B1198618) ring can exhibit reactivity similar to an alkene or an aromatic system in its ability to stabilize adjacent positive charges. However, in the context of this compound, the ring is generally robust under many reaction conditions, including those used for esterification and SNAr.

Potential transformations, though likely requiring specific and often harsh conditions, could include:

Acid-Catalyzed Ring Opening: Strong acids can protonate the cyclopropane ring, leading to a carbocation that can be trapped by a nucleophile, resulting in a ring-opened product.

Hydrogenolysis: Catalytic hydrogenation under forcing conditions can cleave the cyclopropane ring.

Radical Reactions: The cyclopropyl group can be involved in radical-mediated ring-opening reactions.

While specific literature on the cyclopropyl group transformations of this exact molecule is scarce, general principles suggest that targeted reactions are possible. For instance, methods for the synthesis of cyclopropane-fused heterocycles often involve intramolecular reactions where the cyclopropane is formed last, highlighting its utility as a stable structural motif. nih.gov The synthesis of various cyclopropyl esters and other derivatives from different starting materials also underscores the importance of the intact cyclopropyl unit in the final product structure. rsc.orgresearchgate.net

Oxidative Ring-Opening and Rearrangements

The cyclopropane ring in this compound is susceptible to oxidative ring-opening reactions due to its inherent ring strain (approximately 27.5 kcal/mol). The presence of the electron-withdrawing 2,6-difluorobenzoyl group is expected to influence the regioselectivity and mechanism of these transformations.

Oxidative ring-opening can be initiated by various reagents, including metal oxidants (e.g., Pb(OAc)₄, Mn(OAc)₃, Ce(IV) salts) or through electrochemical methods. The reaction would likely proceed through a single-electron transfer (SET) mechanism, generating a radical cation intermediate. The stability of this intermediate and the subsequent reaction pathway would be heavily influenced by the substitution pattern.

Expected Reaction Pathways:

1,3-Addition: The most common outcome of oxidative ring-opening of cyclopropanes is the 1,3-addition of nucleophiles. In the presence of a nucleophilic solvent (e.g., methanol, water) or added nucleophiles, the radical cation intermediate would be trapped to afford a 1,3-difunctionalized product. The regiochemistry would be dictated by the stability of the resulting radical or carbocationic intermediates.

Rearrangements: The radical cation or subsequent carbocation intermediates could undergo rearrangements, such as Wagner-Meerwein shifts, leading to the formation of more stable carbocationic species before being trapped by a nucleophile. This could result in the formation of rearranged acyclic products or even ring-expanded structures.

Reagent/ConditionExpected IntermediatePotential Product Type
Metal Oxidant (e.g., Mn(OAc)₃)Radical Cation1,3-Diacetoxy or other 1,3-difunctionalized products
Electrochemical OxidationRadical CationSolvent-incorporated 1,3-addition products
Strong AcidProtonated CyclopropaneRing-opened carbocation leading to rearranged products

C-H and C-C Bond Functionalization on the Cyclopropane Ring

Direct functionalization of the C-H and C-C bonds of the cyclopropane ring in this compound represents a significant synthetic challenge due to the high bond dissociation energies of cyclopropyl C-H bonds and the inert nature of the C-C bonds. However, modern catalytic methods offer potential routes.

C-H Functionalization:

Transition-metal-catalyzed C-H activation and functionalization would likely be the most viable approach. Catalysts based on palladium, rhodium, or copper could potentially direct the functionalization of the cyclopropyl C-H bonds. The directing effect of the carboxylic acid group could favor functionalization at the benzylic C-H position of the cyclopropane ring.

C-C Bond Functionalization:

Activation and cleavage of the C-C bonds of the cyclopropane ring are typically achieved under conditions that promote ring strain release. Transition metal-catalyzed reactions, particularly those involving oxidative addition of a C-C bond to a low-valent metal center, could lead to the formation of metallacyclobutane intermediates. These intermediates can then undergo various transformations, such as reductive elimination or insertion reactions, to afford functionalized products. The electron-withdrawing nature of the difluorobenzoyl group would likely facilitate the oxidative addition step.

Reaction TypeCatalyst/ReagentPotential Outcome
C-H ArylationPd(OAc)₂ / LigandFormation of a 1-aryl-1-(2,6-difluorobenzoyl)cyclopropane
C-C Cleavage/AdditionRh(I) or Ni(0) complexInsertion of an alkene or alkyne into a C-C bond
Radical C-H AbstractionRadical InitiatorHalogenation or other functionalization at the tertiary C-H position

Oxidation and Reduction Chemistry

Mechanistic Studies of Aerobic Oxidation Reactions

Aerobic oxidation of this compound would likely target the cyclopropane ring, as the aromatic ring is electron-deficient and relatively resistant to oxidation. The mechanism would likely involve radical intermediates, potentially initiated by metal catalysts or photo-irradiation.

A plausible mechanism would involve the formation of a cyclopropyl radical through hydrogen abstraction from the tertiary C-H bond by an oxygen-centered radical. This cyclopropyl radical would then react with molecular oxygen to form a cyclopropylperoxy radical. Subsequent reactions of this peroxy radical, such as intramolecular H-abstraction or reaction with another molecule of the starting material, would lead to the formation of hydroperoxides and other oxygenated products. Ring-opening of the cyclopropyl radical or subsequent intermediates is also a likely pathway, leading to the formation of unsaturated ketones or other acyclic products.

Chemoselective Reduction of Functional Groups

The presence of both a carboxylic acid and a cyclopropane ring in this compound presents a challenge for chemoselective reduction. The choice of reducing agent would be critical to target the desired functional group while leaving the other intact.

Reduction of the Carboxylic Acid:

The carboxylic acid can be reduced to the corresponding primary alcohol, 4-cyclopropyl-2,6-difluorobenzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) would be effective for this transformation. These reagents are generally not expected to reduce the isolated cyclopropane ring under standard conditions.

Reduction of the Cyclopropane Ring:

Reduction of the cyclopropane ring typically requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature. This process would lead to the opening of the three-membered ring to form a propyl-substituted benzoic acid. The specific product would depend on the regioselectivity of the C-C bond cleavage. It is anticipated that the benzylic C-C bond would be more susceptible to cleavage.

Reducing AgentTargeted Functional GroupExpected Product
LiAlH₄ or BH₃·THFCarboxylic Acid4-Cyclopropyl-2,6-difluorobenzyl alcohol
H₂ / Pd/C (high pressure/temp)Cyclopropane Ring4-Propyl-2,6-difluorobenzoic acid
NaBH₄No reaction (typically)Starting material recovered

Applications in Advanced Organic Synthesis

4-Cyclopropyl-2,6-difluorobenzoic Acid as a Key Molecular Building Block

The intrinsic properties of this compound, namely the electron-withdrawing nature of the two fluorine atoms and the strained three-membered ring of the cyclopropyl (B3062369) group, make it a sought-after starting material in organic synthesis. These features can significantly influence the reactivity and biological activity of the resulting molecules.

Synthesis of Complex Organic Architectures

The structure of this compound provides a robust scaffold for the construction of intricate molecular frameworks. The carboxylic acid functional group allows for a variety of chemical transformations, including amidation, esterification, and reduction, to introduce further complexity. The presence of the difluorinated phenyl ring and the cyclopropyl moiety are key elements in the design of novel therapeutic agents. For example, the cyclopropyl group is a recognized feature in several generations of quinolone antibiotics, contributing to their enhanced antibacterial potency. nih.gov

Integration into Heterocyclic Systems

A significant application of this compound is its use in the synthesis of various heterocyclic compounds. enamine.net Heterocycles are fundamental components of many pharmaceuticals and agrochemicals. The difluorinated phenyl and cyclopropyl groups can be incorporated into these ring systems to modulate their physicochemical and biological properties. nih.gov For instance, the synthesis of substituted benzimidazoles can be achieved through the condensation of o-phenylenediamines with carboxylic acids, a method that can be adapted for fluorinated benzoic acids. google.comuc.pt Similarly, this building block is valuable in creating complex fused heterocyclic systems like pyrido[1,2-c]pyrimidines. nih.gov

Precursor for Advanced Fluorinated Compounds

The demand for novel fluorinated organic compounds in various technological fields continues to grow. This compound is a key precursor for a range of these specialized molecules, particularly those with applications in medicine and materials science.

Preparation of Quinolone and Benzimidazole (B57391) Derivatives

The synthesis of quinolone antibiotics is a prominent application of cyclopropyl- and fluoro-containing building blocks. nih.gov Research has demonstrated the synthesis of a series of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues, which have shown significant in vitro anti-tubercular and antibacterial activity. nih.gov While not starting directly from this compound in the cited example, the core structure highlights the importance of the combined cyclopropyl and fluoro-phenyl moieties. The general synthesis of quinolones often involves the cyclization of a β-ketoester with an aniline (B41778) derivative, a process where a precursor derived from this compound could be utilized. google.com

In the realm of benzimidazoles, which are important pharmacophores, general synthetic methods involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.gov The use of fluorinated benzoic acids in such reactions is a known strategy to produce fluorinated benzimidazole derivatives. google.com For example, 2-substituted fluorinated benzimidazoles have been synthesized using polyphosphoric acid as a condensing agent. google.com

Synthesis of Pyrazole- and Pyridine-Containing Scaffolds

Pyrazole (B372694) derivatives are another class of heterocyclic compounds with a wide range of biological activities. uc.pt Their synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net The incorporation of a cyclopropyl group can be achieved by using precursors containing this moiety. For example, pyrazole derivatives have been synthesized from starting materials containing cyclopropyl groups, leading to compounds with potential biological applications. researchgate.net

Pyridine (B92270) scaffolds are ubiquitous in medicinal chemistry. nih.gov Various synthetic strategies exist for their preparation, including condensation reactions and cycloadditions. nih.gov The incorporation of fluorine atoms and cyclopropyl groups can enhance the biological profile of these molecules. For instance, a potent corticotropin-releasing factor-1 receptor antagonist, (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, demonstrates the successful integration of a cyclopropyl group into a complex, biologically active pyridine-containing scaffold. enamine.net

Role in the Development of Biologically Relevant Molecules

The unique structural features of this compound make it an important component in the design and synthesis of molecules with significant biological relevance. The presence of the cyclopropyl and difluoro-phenyl motifs is a common strategy to enhance the efficacy and pharmacokinetic properties of drug candidates.

For example, a series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues were synthesized and evaluated for their biological activities. Many of these compounds exhibited notable anti-tubercular and antibacterial properties. The data from these studies are summarized in the table below. nih.gov

Compound IDR GroupMIC (μM) vs. M. tuberculosis H37RvMIC (μM) vs. S. aureus ATCC 29213MIC (μM) vs. E. coli ATCC 25922
3a 2-methylphenyl136.1017.0234.02
3b 3-methylphenyl67.248.4116.81
3c 4-methylphenyl33.454.188.36
3d 2-chlorophenyl64.518.0616.12
3e 3-chlorophenyl32.114.018.02
3f 4-chlorophenyl15.980.440.80
3g 2-fluorophenyl65.848.2316.46
3h 4-fluorophenyl16.382.044.09
3i 2-methoxyphenyl>13016.5433.08
3j 4-methoxyphenyl (B3050149)32.894.118.22

Furthermore, the synthesis of a 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure highlights the utility of this chemical motif in creating novel classes of antibacterial agents that are analogues of fluoroquinolones. nih.gov

Intermediates in the Synthesis of Enzyme Inhibitors (e.g., IDO1, FabI)

A significant application of this compound is its use as a crucial intermediate in the synthesis of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is implicated in the suppression of the immune response. bohrium.com By inhibiting IDO1, the tumor's ability to evade the immune system can be compromised, making IDO1 inhibitors a promising area of cancer immunotherapy. bohrium.comguidetopharmacology.org

One of the most notable IDO1 inhibitors synthesized using this compound is linrodostat (B606295) (BMS-986205). guidetopharmacology.orgthieme-connect.de Linrodostat is a potent and selective oral inhibitor of IDO1 that has been investigated in clinical trials for the treatment of various cancers. guidetopharmacology.orgaacrjournals.org The synthesis of linrodostat involves a multi-step process where this compound serves as a key building block, contributing the cyclopropyl-difluorophenyl moiety to the final structure. thieme-connect.de The development of a commercial-scale synthesis for linrodostat highlights the industrial importance of this compound as a starting material. bohrium.com

While the use of this compound in the synthesis of FabI (enoyl-acyl carrier protein reductase) inhibitors is less directly documented in publicly available literature, the structural components of the molecule are of interest in the design of antibacterial agents. FabI is an essential enzyme in bacterial fatty acid synthesis, making it an attractive target for the development of new antibiotics. The presence of both a cyclopropyl group, known to be a feature in some antibacterial agents, and a difluorinated aromatic ring suggests its potential as a scaffold in the design of novel FabI inhibitors.

Table 1: this compound as an Intermediate in IDO1 Inhibitor Synthesis

Enzyme Target Inhibitor Example Role of this compound

Applications in Materials Science

The unique electronic and structural properties of this compound also suggest its potential utility in the field of materials science, although documented examples are not as prevalent as in medicinal chemistry.

Liquid Crystal Technology

There is no direct evidence in the reviewed literature of this compound being used in liquid crystal technology. However, the constituent parts of the molecule are relevant to the design of liquid crystalline materials. Fluorinated compounds are widely used in liquid crystal displays (LCDs) due to their ability to modify dielectric anisotropy and other physical properties. The presence of the two fluorine atoms on the benzene (B151609) ring could be leveraged to tune these properties. Similarly, the cyclopropyl group can introduce specific steric and conformational effects that influence the mesophase behavior of a molecule. While the specific application of this compound in this field is not confirmed, its structure represents a potential scaffold for the synthesis of novel liquid crystal materials.

Metal-Organic Framework (MOF) Synthesis with Fluorinated Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The properties of MOFs can be tuned by modifying the structure of these organic linkers. Fluorinated linkers are of particular interest as they can impart properties such as hydrophobicity and altered gas sorption characteristics to the resulting MOF.

While there are no specific reports detailing the use of this compound as a linker in MOF synthesis, its dicarboxylic acid functionality makes it a suitable candidate for this application. The presence of the fluorine atoms could be used to create fluorinated pores within the MOF structure, potentially leading to materials with tailored properties for applications such as gas storage and separation. The cyclopropyl group would add a non-planar, rigid component to the linker, which could influence the resulting framework topology. Further research is required to explore the potential of this compound as a functionalized linker in the design of novel MOFs.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Indoleamine 2,3-dioxygenase 1 (IDO1)
Enoyl-acyl carrier protein reductase (FabI)
Linrodostat (BMS-986205)

Synthesis and Characterization of Derivatives and Analogues of 4 Cyclopropyl 2,6 Difluorobenzoic Acid

Structural Modifications at the Cyclopropyl (B3062369) Moiety

The cyclopropyl ring at the C4 position of the benzoic acid offers a key site for introducing further chemical diversity. Synthetic strategies have focused on appending functional groups to the cyclopropane (B1198618) or substituting the ring itself.

Alkynyl-Cyclopropyl Derivatives (e.g., 4-(2-cyclopropylethynyl)-2,6-difluorobenzoic acid)

The introduction of an alkynyl group extends the cyclopropyl moiety, creating a rigid linker that can be valuable in medicinal chemistry and materials science. The synthesis of derivatives such as 4-(2-cyclopropylethynyl)-2,6-difluorobenzoic acid can be achieved through modern cross-coupling reactions. A common and effective method is the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org

A plausible synthetic route would begin with a protected form of 4-bromo-2,6-difluorobenzoic acid. google.com This starting material undergoes a palladium-catalyzed cross-coupling reaction with ethynylcyclopropane. The reaction is typically performed in the presence of a palladium(0) catalyst, a copper(I) co-catalyst (such as CuI), and an amine base. libretexts.orgyoutube.com Following the successful coupling of the cyclopropylethynyl group, a final deprotection step would unmask the carboxylic acid, yielding the desired product. Copper-free Sonogashira protocols have also been developed and could be applied in this context. nih.gov

Table 1: Proposed Synthesis of 4-(2-cyclopropylethynyl)-2,6-difluorobenzoic Acid via Sonogashira Coupling

StepStarting MaterialReagents & CatalystsIntermediate/Product
14-Bromo-2,6-difluorobenzoic acidProtection Agent (e.g., for ester formation)Protected 4-bromo-2,6-difluorobenzoate
2Protected 4-bromo-2,6-difluorobenzoateEthynylcyclopropane, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine baseProtected 4-(2-cyclopropylethynyl)-2,6-difluorobenzoate
3Protected 4-(2-cyclopropylethynyl)-2,6-difluorobenzoateHydrolysis agent (e.g., NaOH or LiOH)4-(2-cyclopropylethynyl)-2,6-difluorobenzoic acid

Alkyl and Aryl Substitutions on the Cyclopropane Ring

Placing alkyl or aryl substituents directly onto the cyclopropane ring creates stereocenters and allows for fine-tuning of the compound's three-dimensional shape. A general strategy for synthesizing such analogues involves constructing the substituted cyclopropane ring on a precursor to the benzoic acid. mdpi.com

For example, the synthesis of aryl-substituted cyclopropane derivatives can be achieved via a sequence starting with a substituted benzaldehyde. mdpi.com This aldehyde undergoes a Knoevenagel condensation with malonic acid, followed by amidation. The subsequent key step is a Corey-Chaykovsky reaction with trimethylsulfonium (B1222738) iodide, which converts the double bond into a cyclopropane ring. Hydrolysis of the resulting amide yields the carboxylic acid with a substituted cyclopropane. To create an analogue of 4-cyclopropyl-2,6-difluorobenzoic acid with an aryl group on the cyclopropane, one could envision starting with 2,6-difluoro-4-formylbenzoic acid, converting it to a cinnamic acid derivative, and then performing a cyclopropanation reaction.

Modifications of the Fluorination Pattern

Altering the number and position of fluorine atoms on the aromatic ring can significantly impact the electronic properties and metabolic stability of the molecule. Research has led to the synthesis of related cyclopropyl benzoic acids with different fluorination patterns.

Synthesis and Analysis of Mono- and Trifluorinated Analogues

Analogues of the title compound with one or three fluorine atoms have been synthesized, demonstrating the modularity of the synthetic approaches.

Mono-fluorinated Analogues: Compounds such as 4-cyclopropyl-2-fluorobenzoic acid are documented and available commercially, indicating established synthetic routes. cymitquimica.comchemshuttle.com A standard method for their preparation is the Suzuki coupling reaction. This involves reacting a suitably substituted bromo-fluorobenzoic acid, for example, 4-bromo-2-fluorobenzoic acid, with cyclopropylboronic acid in the presence of a palladium catalyst and a base.

Tri-fluorinated Analogues: The synthesis of trifluorinated versions, such as 4-cyclopropyl-2,3,6-trifluorobenzoic acid or 4-cyclopropyl-2,4,6-trifluorobenzoic acid, follows a similar logic. The synthesis would begin with a corresponding bromo-trifluorobenzoic acid precursor. For instance, 2,4,6-trifluorobenzoic acid can be synthesized from 2,4,6-trifluorobenzonitrile (B12505) via hydrolysis or by dehalogenation of a chlorinated precursor followed by hydrolysis. chemicalbook.comgoogle.com A brominated version of this acid would then be coupled with cyclopropylboronic acid under Suzuki conditions to yield the final product.

Table 2: General Suzuki Coupling for Fluorinated Analogues

Fluorination PatternBromo-Aryl PrecursorCoupling PartnerKey ReagentsProduct Example
Mono-fluorinated4-Bromo-2-fluorobenzoic acidCyclopropylboronic acidPd catalyst, Base4-Cyclopropyl-2-fluorobenzoic acid
Tri-fluorinated4-Bromo-2,4,6-trifluorobenzoic acidCyclopropylboronic acidPd catalyst, Base4-Cyclopropyl-2,4,6-trifluorobenzoic acid

Substitution on the Carboxylic Acid Group

The carboxylic acid functional group is readily converted into other functional groups, most commonly esters and amides, to modulate properties like solubility, stability, and biological activity.

Esters and Amides of this compound

Standard organic chemistry transformations are used to synthesize esters and amides from this compound.

Esters: Ester derivatives can be prepared through several methods. A direct approach is the Fischer esterification, where the carboxylic acid is refluxed with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid. globalscientificjournal.com

Amides: Amide synthesis is also straightforward. A common laboratory method involves reacting the carboxylic acid with a desired amine (such as an aniline (B41778) or an aliphatic amine) in the presence of a base like sodium carbonate. globalscientificjournal.com To enhance reactivity, the carboxylic acid can first be converted to a more reactive acyl chloride using a reagent like thionyl chloride, which is then reacted with the amine. This two-step process is often high-yielding. Another approach involves using peptide coupling reagents to facilitate the amide bond formation directly from the carboxylic acid and amine. mdpi.com

Table 3: Synthesis of Ester and Amide Derivatives

DerivativeMethodReagents
Ethyl EsterFischer EsterificationEthanol, H₂SO₄ (catalyst)
Anilide (Amide)Direct AmidationAniline, Na₂CO₃
Anilide (Amide)Acyl Chloride Method1. Thionyl chloride (SOCl₂) 2. Aniline

Synthesis of Polycyclic and Fused-Ring Systems Incorporating the Core Structure (e.g., Quinolines)

The this compound scaffold is a crucial building block in the synthesis of complex polycyclic and fused-ring systems, most notably the quinoline (B57606) and quinolone class of compounds. These structures are of significant interest due to their wide-ranging applications, particularly in the field of antibacterial agents. The synthetic strategies employed to construct these intricate molecules often involve multi-step sequences that build upon the core benzoic acid derivative. A prominent example is the synthesis of quinolones, which typically involves the formation of a key intermediate that is then cyclized to form the characteristic fused-ring system.

A well-established route to quinolone derivatives that incorporates the cyclopropyl and fluoro substituents involves the Gould-Jacobs reaction. This methodology is exemplified by the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a vital precursor to the widely used antibiotic ciprofloxacin. While the synthesis often commences with a precursor like 2,4-dichloro-5-fluorobenzoyl chloride, the fundamental transformations are directly applicable to derivatives of this compound.

The general synthetic pathway can be broken down into several key stages:

Acylation of a Malonic Ester Derivative: The synthesis is often initiated by the acylation of a malonic ester derivative, such as ethyl N,N-dimethylaminoacrylate or diethyl malonate, with a substituted benzoyl chloride. This step forms a key acyclic intermediate. chemicalbook.com

Introduction of the Cyclopropylamine Moiety: The cyclopropyl group at the N-1 position of the quinolone ring is introduced by reacting the acylated intermediate with cyclopropylamine. chemicalbook.com

Cyclization to Form the Quinolone Ring: The crucial ring-closing step to form the fused dihydropyridone ring is typically achieved by treating the resulting enamine with a strong base, such as sodium hydride in an anhydrous solvent like dioxane. This intramolecular nucleophilic substitution results in the formation of the ethyl ester of the quinolone-3-carboxylic acid. prepchem.comprepchem.com

Hydrolysis to the Carboxylic Acid: The final step in the formation of the core quinolone structure is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is generally accomplished by heating with an aqueous base, such as potassium hydroxide, followed by acidification to precipitate the final product. prepchem.comprepchem.com

The following table outlines the key steps and intermediates in a representative synthesis of a quinolone fused-ring system.

Step Reactants Reagents and Conditions Intermediate/Product Yield Reference
12,4-Dichloro-5-fluorobenzoyl chloride, Ethyl N,N-dimethylaminoacrylateTriethylamine, Xylene, 70°CEthyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylateNot specified chemicalbook.com
2Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, CyclopropylamineAcetic acid, Xylene, 70°CEthyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(cyclopropylamino)acrylateNot specified chemicalbook.com
3Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(cyclopropylamino)acrylateSodium hydride (80%), Anhydrous dioxane, RefluxEthyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylateNot specified prepchem.comprepchem.com
4Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylatePotassium hydroxide, Water, Reflux; then Hydrochloric acid7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid~87% (from the acrylate) prepchem.comprepchem.com

Once the core quinolone, such as 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is synthesized, it can be further functionalized. A common modification is the nucleophilic substitution of the chlorine atom at the C-7 position with various amines, such as piperazine (B1678402), to introduce different side chains, leading to a diverse array of potent antibacterial agents. google.com For instance, the reaction with piperazine in dimethyl sulfoxide (B87167) at elevated temperatures yields ciprofloxacin. google.com

The research in this area is extensive, with numerous variations on the core synthetic route to optimize yields, introduce different substituents, and create novel fused-ring systems with enhanced biological activities. nih.govnih.gov These synthetic efforts underscore the importance of the this compound moiety and its derivatives as foundational elements in the construction of medicinally significant polycyclic compounds.

Future Research Directions and Emerging Paradigms in the Synthesis of 4 Cyclopropyl 2,6 Difluorobenzoic Acid

The synthesis of structurally complex molecules like 4-cyclopropyl-2,6-difluorobenzoic acid is continually evolving, driven by the need for more efficient, sustainable, and precise chemical manufacturing. Future research is coalescing around several key paradigms designed to address the challenges inherent in constructing such a multi-functionalized aromatic compound. These emerging areas promise to deliver not only higher yields and purity but also to revolutionize the environmental and economic footprint of specialty chemical production.

Q & A

Q. How can researchers optimize the synthesis of 4-Cyclopropyl-2,6-difluorobenzoic acid to improve yield and purity?

Methodological Answer:

  • Key Steps :
    • Fluorination : Use nucleophilic aromatic substitution (NAS) with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) to introduce fluorine atoms at positions 2 and 2. Reaction conditions (temperature, solvent) must be optimized to avoid side products .
    • Cyclopropane Introduction : Employ Suzuki-Miyaura coupling with a cyclopropylboronic ester to functionalize the benzene ring. Palladium catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., Na₂CO₃) are critical for regioselectivity .
    • Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound. Monitor purity via NMR (¹⁹F and ¹H) and LC-MS .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR: Identify fluorine environments (δ ~ -110 to -120 ppm for aromatic F).
    • ¹H NMR: Cyclopropyl protons appear as multiplet signals (δ 0.8–1.5 ppm), while aromatic protons show coupling patterns consistent with substitution .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M-H]⁻ at m/z ~ 211.04).
  • X-ray Crystallography : Resolve crystal structure to validate cyclopropane geometry and fluorine positioning (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at specific positions.
    • Simulate transition states for reactions (e.g., hydrolysis of the cyclopropane ring or fluorine displacement) using software like Gaussian or ORCA.
    • Compare activation energies of competing pathways to predict dominant reaction mechanisms .
  • Molecular Dynamics (MD) : Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point variations)?

Methodological Answer:

  • Data Cross-Validation :
    • Thermal Analysis : Use differential scanning calorimetry (DSC) to measure melting points under controlled heating rates (e.g., 5°C/min). Discrepancies may arise from impurities or polymorphic forms .
    • Elemental Analysis : Confirm empirical formula (C₁₀H₇F₂O₂) via combustion analysis (C, H, F, O %).
    • Comparative Studies : Replicate synthesis/purification methods from conflicting literature sources to identify protocol-dependent variability .

Q. How does the cyclopropyl group influence the acid dissociation constant (pKa) of this compound compared to non-cyclopropyl analogs?

Methodological Answer:

  • Experimental Approach :
    • Potentiometric Titration : Measure pKa in aqueous buffer systems (e.g., 0.1 M KCl) using a glass electrode.
    • Comparative Analysis : Compare with analogs (e.g., 2,6-difluorobenzoic acid) to isolate the cyclopropane’s electronic effects.
    • Computational Support : Calculate partial atomic charges (via Natural Population Analysis) to quantify electron-withdrawing/donating effects of the cyclopropane ring .

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